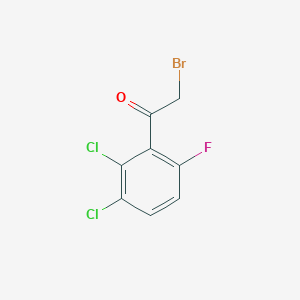

2,3-Dichloro-6-fluorophenacyl bromide

描述

Strategic Importance of Polyhalogenated Aromatic Moieties in Contemporary Chemical Design

Aromatic compounds are fundamental scaffolds in chemistry, prized for their rigid, planar structures that provide a stable three-dimensional framework in molecules. jocpr.com The strategic incorporation of multiple halogen atoms onto these aromatic rings—creating polyhalogenated aromatic moieties—is a powerful tool in modern chemical design, particularly in medicinal chemistry and materials science. Halogenation allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its function. jocpr.com

In medicinal chemistry, aromatic groups are ubiquitous in pharmaceuticals as they engage in crucial non-covalent interactions, such as π-stacking, with biological targets like proteins and nucleic acids. jocpr.com Introducing halogen atoms can modulate a drug's properties in several ways. It can alter lipophilicity, which affects cell membrane permeability and bioavailability. jocpr.com Halogens can also influence a drug's metabolic stability by blocking sites susceptible to enzymatic degradation by cytochrome P450 enzymes. jocpr.com Furthermore, the specific placement of halogens can enhance binding affinity and selectivity for a target receptor. fastercapital.com Polyhalogenated aromatic hydrocarbons, while known as persistent organic pollutants, are also studied for their potent biological activities, which are often mediated by binding to receptors like the aromatic hydrocarbon receptor (AhR). mdpi.com

In the field of materials science, the stability inherent in aromatic systems is a desirable trait. walshmedicalmedia.com Polycyclic Aromatic Hydrocarbons (PAHs), for instance, are known for their high thermal stability. numberanalytics.com Incorporating halogens into aromatic polymers can enhance properties such as thermal stability and flame resistance. Materials like Polyethylene Terephthalate (PET) and Polystyrene (PS), which are derived from aromatic compounds, are valued for their strength and resistance to degradation. walshmedicalmedia.com The introduction of halogens can further modify these characteristics, leading to advanced materials with specialized applications.

Overview of 2,3-Dichloro-6-fluorophenacyl bromide within the Context of Functionalized Phenacyl Bromides

Phenacyl bromides are a specific subclass of α-halo ketones where the carbonyl group is attached to a benzene (B151609) ring. They serve as exceptionally versatile building blocks in synthetic organic chemistry, primarily for the synthesis of a wide range of heterocyclic compounds. tandfonline.com The presence of the α-bromo ketone functionality makes them ideal precursors for reactions with various nucleophiles to form five- and six-membered rings. tandfonline.comresearchgate.net

The compound This compound fits within this class as a highly functionalized derivative. Its core structure consists of a phenacyl bromide moiety where the phenyl ring is substituted with three halogen atoms: two chlorine atoms at positions 2 and 3, and a fluorine atom at position 6. This polyhalogenated aromatic ring significantly influences the compound's reactivity compared to simple phenacyl bromide. The collective electron-withdrawing nature of the chlorine and fluorine atoms makes the aromatic ring electron-deficient. This electronic effect can enhance the electrophilicity of both the carbonyl carbon and the α-carbon, potentially increasing its reactivity toward nucleophiles.

While specific synthetic pathways for this compound are not extensively detailed in the literature, the synthesis of related polyhalogenated aromatic precursors is established. For example, processes for preparing compounds like 2,6-dichloro-3-fluorobenzonitrile (B173952) and 5-bromo-1,3-dichloro-2-fluoro-benzene have been developed, indicating that methodologies exist for constructing such highly substituted aromatic systems. researchgate.netgoogle.com As a functionalized phenacyl bromide, this compound is poised to be a valuable intermediate for synthesizing complex, polyhalogenated heterocyclic structures, which are of interest in pharmaceutical and agrochemical research. researchgate.net

Interactive Table: Heterocyclic Systems Synthesized from Phenacyl Bromides

| Heterocycle Class | Key Reagents | Reference |

| Thiazoles | Thioamides or Thioureas | wikipedia.orgresearchgate.net |

| Quinoxalines | o-Phenylenediamine | researchgate.net |

| Oxazoles | Amides | researchgate.net |

| Benzofurans | o-Hydroxycarbonyl compounds | nih.gov |

| Imidazo[2,1-b] mdpi.comresearchgate.nettaylorandfrancis.comthiadiazoles | 2-Amino-1,3,4-thiadiazole derivatives | researchgate.net |

| Pyrroles | Dicarbonyls and Ammonia | wikipedia.org |

属性

IUPAC Name |

2-bromo-1-(2,3-dichloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDPLKNLLDFOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dichloro 6 Fluorophenacyl Bromide

Established Synthetic Routes to Functionalized Phenacyl Bromides

The preparation of phenacyl bromides, which are α-bromoacetophenones, is a common transformation in organic synthesis. These compounds are valuable intermediates for the construction of a wide array of heterocyclic and biologically active molecules.

The α-bromination of the side chain of acetophenone (B1666503) derivatives is the cornerstone of phenacyl bromide synthesis. A primary challenge is to achieve selective bromination of the methyl group of the acetyl moiety without concurrent bromination of the activated aromatic ring. zenodo.org

Several brominating agents have been effectively employed for this purpose. The classical approach often involves the use of molecular bromine (Br₂) in a suitable solvent, such as methanol (B129727), often with acid catalysis to facilitate enolization. zenodo.org However, the hazardous nature of liquid bromine has prompted the development of alternative reagents. shodhsagar.com

N-Bromosuccinimide (NBS) has emerged as a widely used and more manageable brominating agent. shodhsagar.com The reaction of an acetophenone with NBS, typically in the presence of a catalytic amount of a radical initiator or an acid catalyst like p-toluenesulfonic acid (p-TsOH), can afford the desired α-bromoacetophenone in high yields. shodhsagar.comresearchgate.net The choice of solvent is crucial, with acetonitrile (B52724) and methanol being common options. shodhsagar.comresearchgate.net Photochemical conditions have also been shown to promote this reaction, even in the absence of a catalyst. researchgate.net

Other methods include the use of ammonium (B1175870) bromide in combination with an oxidant like oxone or ammonium persulfate, presenting a more environmentally friendly approach. cbijournal.com Electrochemical methods, generating bromonium ions in situ from ammonium bromide, also offer a greener alternative to traditional bromination techniques. lookchem.com

Table 1: Comparison of Common Brominating Agents for Acetophenone Derivatives

| Reagent | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acid (e.g., HCl) | High reactivity, low cost | Hazardous, potential for ring bromination |

| N-Bromosuccinimide (NBS) | p-TsOH, AIBN, or light | Easier to handle, selective | Byproduct (succinimide) needs removal |

| NH₄Br/Oxone | Grinding, aqueous media | Eco-friendly, safe | Longer reaction times may be needed |

The synthesis of the precursor, 2,3-dichloro-6-fluoroacetophenone, requires precise control over the regiochemistry of halogenation on the benzene (B151609) ring. The directing effects of the substituents play a critical role in determining the position of incoming electrophiles.

The introduction of multiple halogen substituents onto an aromatic ring is typically achieved through a sequence of electrophilic aromatic substitution reactions. For instance, the synthesis of a related compound, 2,6-dichlorotoluene, can be achieved from 2-amino-6-chlorotoluene via a Sandmeyer reaction. chemicalbook.com The synthesis of fluorinated aromatics can be accomplished through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. guidechem.com

Friedel-Crafts acylation is a key reaction for introducing the acetyl group onto the halogenated aromatic ring. libretexts.org The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and reaction conditions can influence the efficiency of this reaction, especially with deactivated, polyhalogenated substrates. libretexts.orgresearchgate.net The regioselectivity of the acylation is governed by the directing effects of the existing halogen substituents. In the case of 1,2-dichloro-4-fluorobenzene, the fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The interplay of these effects would dictate the position of acylation.

Controlling regioselectivity in the halogenation of already polyhalogenated aromatic compounds can be challenging. The existing substituents influence the electronic and steric environment of the ring, which can lead to mixtures of isomers. nih.gov Advanced techniques, such as directed ortho-metalation followed by halogenation, or the use of specific catalytic systems, can provide greater control over the regiochemistry. nih.govresearchgate.net

Synthesis of 2,3-Dichloro-6-fluorophenacyl bromide: Specific Considerations and Challenges

A plausible synthetic pathway to this compound would first involve the synthesis of the precursor, 2,3-dichloro-6-fluoroacetophenone. A potential route could start from a commercially available dihalotoluene, such as 2,3-dichlorotoluene. Fluorination of the aromatic ring could be a challenging step, potentially requiring specialized reagents and conditions.

An alternative and more likely industrial route would be a Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene. The directing effects of the halogens would need to be carefully considered to achieve the desired 2,3-dichloro-6-fluoro substitution pattern on the acetophenone product.

Once the precursor 2,3-dichloro-6-fluoroacetophenone is obtained, the subsequent step is the selective α-bromination of the acetyl group. The presence of multiple deactivating halogen substituents on the aromatic ring would likely favor side-chain bromination over further ring substitution. zenodo.org Reagents such as NBS in the presence of p-TsOH would be a suitable choice for this transformation. shodhsagar.com

Challenges in the synthesis include:

Reaction Conditions: Friedel-Crafts reactions on highly deactivated rings often require harsh conditions, which can lead to side reactions.

Purification: The separation of the desired product from potential regioisomers and byproducts can be challenging.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To improve the efficiency of the synthesis, optimization of various reaction parameters is crucial.

For the Friedel-Crafts acylation step, screening different Lewis acids and their stoichiometric ratios can significantly impact the yield. The use of milder catalysts such as rare earth triflates has been explored to reduce the harshness of the reaction conditions. researchgate.net Solvent choice is also critical, with non-polar solvents like dichloromethane (B109758) or carbon disulfide being common.

In the side-chain bromination step, the molar ratio of the acetophenone precursor to the brominating agent (e.g., NBS) is a key parameter to control to avoid di-bromination. The catalyst concentration (e.g., p-TsOH) and reaction temperature also play a significant role in the reaction rate and selectivity. researchgate.net Microwave irradiation has been shown to accelerate the α-bromination of acetophenones with NBS and PTSA, often leading to shorter reaction times and improved yields. researchgate.net

Table 2: Potential Optimization Parameters

| Reaction Step | Parameter to Optimize | Desired Outcome |

|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid Type and Amount | Increased yield, reduced byproducts |

| Reaction Temperature and Time | Improved conversion, minimized side reactions | |

| Solvent | Enhanced solubility and reactivity | |

| α-Bromination | Molar Ratio of Reactants | Prevention of over-bromination |

| Catalyst Concentration | Increased reaction rate and selectivity |

Exploration of Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of this compound.

Alternative Solvents: Replacing hazardous chlorinated solvents in the Friedel-Crafts and bromination steps with more benign alternatives is a key consideration.

Catalysis: The use of reusable solid acid catalysts, such as zeolites or ion-exchange resins, for the Friedel-Crafts acylation can minimize waste compared to stoichiometric Lewis acids. researchgate.net

Alternative Bromination Reagents: As mentioned, employing reagents like ammonium bromide with an oxidant or electrochemical methods avoids the use of toxic and corrosive liquid bromine. cbijournal.comlookchem.com Continuous flow processes for bromination, where hazardous reagents are generated and consumed in situ, can enhance safety and control. nih.gov

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

The development of a sustainable synthesis for this compound would involve a careful selection of starting materials, reagents, and reaction conditions to minimize waste, energy consumption, and the use of hazardous substances.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 6 Fluorophenacyl Bromide

Electrophilic Nature of the α-Bromo-Ketone Moiety and Nucleophilic Attack

The α-bromo-ketone moiety is characterized by two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This polarization of the C-Br bond facilitates the displacement of the bromide ion, which is a good leaving group.

The reaction typically proceeds via a direct displacement mechanism, characteristic of SN2 reactions. A wide array of nucleophiles can be employed to attack this electrophilic center, leading to the formation of a new carbon-nucleophile bond.

Table 1: Examples of Nucleophilic Substitution Reactions with Phenacyl Bromide Analogs

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiolates | Sodium thiophenate | Thioether |

| Azides | Sodium azide | α-Azido ketone |

| Cyanides | Potassium cyanide | α-Cyano ketone |

| Carboxylates | Sodium acetate | Phenacyl ester |

| Amines | Piperidine | α-Amino ketone |

The presence of dichloro and fluoro substituents on the phenyl ring further influences the reactivity. These electron-withdrawing groups can enhance the electrophilicity of the entire phenacyl system, although their direct electronic effect on the α-carbon is mediated through the aromatic ring and the carbonyl group.

Pathways for Carbon-Halogen Bond Cleavage and Subsequent Transformations

The cleavage of the carbon-bromine bond in 2,3-dichloro-6-fluorophenacyl bromide is a critical step in its chemical transformations and can occur through several mechanistic pathways.

Nucleophilic Displacement (SN2): This is the most common pathway, where a nucleophile directly attacks the α-carbon, leading to the inversion of stereochemistry (if the carbon were chiral) and the expulsion of the bromide ion in a single, concerted step. This pathway is fundamental to many of the cyclization and substitution reactions the compound undergoes.

Reductive Cleavage: The C-Br bond can also be cleaved via reductive processes. This can occur through a stepwise mechanism involving the transfer of an electron to form a radical anion, which then fragments to produce a carbon-centered radical and a bromide anion. researchgate.net Alternatively, it can proceed via a concerted dissociative electron transfer. researchgate.net These radical intermediates can then undergo further reactions, such as coupling or hydrogen atom abstraction.

Photocatalytic Cleavage: Modern synthetic methods utilize photocatalysis for C-Br bond cleavage. This can involve charge-transfer complexes where a halogen-bonding interaction between a Lewis base and the C-Br bond facilitates photogeneration of a carbon radical under visible light. nih.gov

Subsequent transformations are diverse. The products of nucleophilic substitution can serve as intermediates for more complex molecules. For instance, the resulting ketones can be reduced, or they can act as precursors for the synthesis of heterocycles.

Catalyzed Reactions Involving this compound (or its close analogs)

Catalysis provides efficient and selective routes for the transformation of phenacyl bromides. Transition metals, in particular, play a pivotal role in mediating a variety of coupling and bond-forming reactions.

While specific examples for this compound are not extensively documented, the reactivity of the C(sp³)-Br bond in α-bromo ketones makes them suitable electrophilic partners in transition metal-catalyzed cross-coupling reactions. The general mechanism for these reactions, typically catalyzed by palladium or nickel, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of the phenacyl bromide, forming an organometallic intermediate.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoborane in Suzuki coupling or an organozinc reagent in Negishi coupling) transfers its organic group to the metal center. nih.govustc.edu.cn

Reductive Elimination: The two organic groups on the metal center couple, forming a new C-C bond and regenerating the low-valent catalyst. nih.gov

These reactions would allow for the introduction of various aryl, vinyl, or alkyl groups at the α-position of the ketone, providing a powerful tool for carbon skeleton construction.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Metal Catalyst |

|---|---|---|

| Suzuki Coupling | Organoboronic acid/ester | Palladium |

| Negishi Coupling | Organozinc halide | Palladium or Nickel |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper |

Ruthenium-catalyzed reactions represent a broad field in organic synthesis, known for enabling unique C-C bond formations. researchgate.net While specific applications of ruthenium hydride catalysis directly with phenacyl bromides for C-C bond formation are not common, the principles can be inferred. Ruthenium catalysts are highly effective in transfer hydrogenation processes, which can be coupled with C-C bond formation. nih.gov For instance, a ruthenium catalyst might generate a nucleophile in situ from a pronucleophile, which could then react with the electrophilic phenacyl bromide. A review of non-metathesis ruthenium-catalyzed C-C bond formation highlights the versatility of this metal in various transformations, including the cross-coupling of vinyl halides with olefins. researchgate.net

Cyclization Reactions and Heterocyclic Ring Formation

This compound is an exceptionally useful building block for the synthesis of heterocyclic compounds. The dual electrophilicity of the α-carbon and the carbonyl carbon allows it to react with binucleophilic reagents to form five- or six-membered rings.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole rings. synarchive.commdpi.com This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound. nih.gov

The mechanism proceeds in two key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide and displacing the bromide ion. This forms an isothiourea intermediate. acs.org

Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting heterocyclic alcohol yields the aromatic thiazole ring. acs.org

This reaction is highly modular, allowing for the synthesis of a diverse library of substituted thiazoles by varying the phenacyl bromide and the thioamide component. acs.orgresearchgate.netnih.gov

Table 3: Mechanistic Steps of Hantzsch Thiazole Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack by the thioamide sulfur on the α-carbon of the phenacyl bromide. | Isothiourea intermediate |

| 2 | Intramolecular cyclization via nucleophilic attack by nitrogen on the carbonyl carbon. | Thiazoline alcohol intermediate |

The resulting 2,4-disubstituted thiazole would feature the 2,3-dichloro-6-fluorophenyl group at position 4, with the substituent from the thioamide component at position 2.

Multi-Component Reactions for Fused Heterocyclic Systems (e.g., Thiazolotriazoles, Thiadiazines)

The reactivity of α-haloketones, such as this compound, is effectively harnessed in multi-component reactions (MCRs) to construct complex fused heterocyclic systems. These reactions are of significant interest in medicinal and materials chemistry due to their efficiency in generating molecular diversity from simple precursors in a single synthetic operation. This section focuses on the application of this compound in the synthesis of thiazolotriazoles and thiadiazines, exploring the mechanistic pathways and research findings derived from analogous reactions.

Synthesis of Thiazolotriazoles

The fusion of thiazole and triazole rings results in the formation of thiazolotriazoles, a class of heterocyclic compounds with various isomeric forms, including thiazolo[2,3-c] researchgate.netmdpi.comnih.govtriazole and thiazolo[3,2-b] researchgate.netmdpi.comnih.govtriazole. A prevalent and efficient method for the synthesis of the 7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine core, a prominent thiazolotriazole system, involves the cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with α-halo ketones.

In a typical reaction, a suitably substituted 4-amino-5-mercapto-1,2,4-triazole is treated with a phenacyl bromide derivative. The reaction is believed to proceed through an initial S-alkylation of the mercapto group of the triazole with the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization involving the amino group and the carbonyl carbon of the phenacyl bromide moiety. Subsequent dehydration then leads to the formation of the fused thiazolotriazole ring system.

While direct experimental data for this compound in this specific reaction is not extensively documented in publicly available literature, the synthesis of analogous compounds provides a clear precedent. For instance, the reaction of various 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 2,4-dichloro-5-fluorophenacyl bromide has been reported to yield the corresponding 7H-3-substituted-6-(2,4-dichloro-5-fluorophenyl)- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines biointerfaceresearch.com. This analogous transformation strongly suggests that this compound would react similarly to afford the corresponding 6-(2,3-dichloro-6-fluorophenyl) substituted thiazolotriazoles.

The general reaction scheme can be depicted as follows:

Scheme 1: General Synthesis of 7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines

The versatility of this reaction allows for the introduction of various substituents on both the triazole and the phenacyl bromide components, leading to a diverse library of thiazolotriazole derivatives.

| Reactant 1 (Triazole) | Reactant 2 (Phenacyl Bromide) | Fused Heterocyclic Product | Reference |

| 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles | 2,4-Dichloro-5-fluorophenacyl bromide | 7H-3-substituted-6-(2,4-dichloro-5-fluorophenyl)- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines | biointerfaceresearch.com |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted phenacyl bromides | 6-Aryl-3-(thiophen-2-ylmethyl)-7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines | uaic.ro |

| 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | Substituted phenacyl bromides | 6-Aryl-3-(D-galactopentitol-1-yl)-7H- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines | nih.gov |

Synthesis of Thiadiazines

The 1,3,4-thiadiazine scaffold is another important heterocyclic system that can be synthesized using phenacyl bromide derivatives in multi-component reactions. A common approach involves the reaction of thiocarbohydrazide (B147625) with a substituted phenacyl bromide.

In a well-established synthetic route, thiocarbohydrazide reacts with a phenacyl bromide, leading to the formation of a 2-hydrazinyl-6H-1,3,4-thiadiazine intermediate. This reaction is often followed by further transformations to yield more complex fused systems researchgate.netresearchgate.net. The initial step involves the condensation of the thiocarbohydrazide with the phenacyl bromide to form the six-membered thiadiazine ring.

A one-pot, three-component reaction involving thiocarbohydrazide, a substituted phenacyl bromide, and another carbonyl compound (like benzil) has also been reported to directly yield substituted 1,3,4-thiadiazine derivatives researchgate.net. The proposed mechanism suggests that the initial reaction of thiocarbohydrazide with the phenacyl bromide forms an intermediate which then undergoes condensation with the second carbonyl compound.

Based on these established methodologies, it is anticipated that this compound would readily participate in such multi-component reactions with thiocarbohydrazide and other appropriate reagents to furnish 1,3,4-thiadiazine derivatives bearing the 2,3-dichloro-6-fluorophenyl substituent.

The general reaction can be outlined as:

Scheme 2: General Synthesis of 1,3,4-Thiadiazines

The following table summarizes findings from reactions using analogous phenacyl bromides, which support the expected reactivity of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 (if any) | Fused Heterocyclic Product | Reference |

| Thiocarbohydrazide | Substituted phenacyl bromide | - | 2-Hydrazinyl-6-aryl-6H-1,3,4-thiadiazine hydrobromides | researchgate.net |

| Thiocarbohydrazide | Substituted phenacyl bromide | Benzil | 1,2-Diphenyl-2-[2-(5-aryl-6H-1,3,4-thiadiazin-2-yl)hydrazono]ethanone | researchgate.net |

| 4-Substituted thiosemicarbazides | 2-Bromo-1-phenylethanone | - | 2-Substituted amino-1,3,4-thiadiazin-3-ium bromides | mdpi.com |

Advanced Synthetic Applications As a Building Block

Preparation of Substituted Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis, a classic and widely utilized method, provides a direct route to the thiazole nucleus. nih.govmdpi.comrsc.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. mjcce.org.mkresearchgate.net 2,3-Dichloro-6-fluorophenacyl bromide, as a potent α-haloketone, is an ideal substrate for this transformation, leading to the formation of thiazoles bearing the 2,3-dichloro-6-fluorophenyl moiety at the 4-position.

The general reaction scheme involves the initial S-alkylation of the thiourea or thioamide by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. mjcce.org.mk When this compound is reacted with thiourea, the resulting product is 2-amino-4-(2,3-dichloro-6-fluorophenyl)thiazole. This scaffold can be further functionalized at the amino group to generate a library of derivatives. nih.govnih.govmdpi.commdpi.com

The reaction conditions for the Hantzsch synthesis can be varied, often employing refluxing in solvents like ethanol. rsc.org The use of catalysts is generally not required, though reaction conditions can be optimized to improve yields and reduce reaction times. mdpi.com

Table 1: Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-4-(2,3-dichloro-6-fluorophenyl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Substituted Thioamides | 2-Substituted-4-(2,3-dichloro-6-fluorophenyl)thiazole | Hantzsch Thiazole Synthesis |

Construction of Fused Triazole and Thiadiazine Ring Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly 1,2,4-triazolo[3,4-b] nih.govucm.esnih.govthiadiazines. nih.govnih.gov This is achieved through the cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with the α-bromoketone. nih.govsemanticscholar.orgresearchgate.netdergipark.org.trresearchgate.net The reaction proceeds via initial S-alkylation of the thiol group of the triazole, followed by an intramolecular cyclization involving the amino group at the 4-position of the triazole ring and the carbonyl group of the phenacyl bromide, and subsequent dehydration. nih.gov

This reaction is a powerful method for constructing the bicyclic triazolothiadiazine core, which is a privileged scaffold in medicinal chemistry. The use of this compound allows for the introduction of the corresponding polyhalogenated phenyl group at the 6-position of the resulting fused system.

The reaction is typically carried out in a suitable solvent such as absolute ethanol, often under reflux conditions. nih.gov The specific substitution on the 1,2,4-triazole-3-thiol starting material determines the substituent at the 3-position of the final 1,2,4-triazolo[3,4-b] nih.govucm.esnih.govthiadiazine product. arabjchem.orgresearchgate.net

Table 2: Synthesis of 6-(2,3-dichloro-6-fluorophenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govucm.esnih.govthiadiazines

| Triazole Precursor | α-Bromoketone | Fused Heterocyclic Product | Key Reaction |

|---|---|---|---|

| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | This compound | 3-Aryl-6-(2,3-dichloro-6-fluorophenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govucm.esnih.govthiadiazine | Cyclocondensation |

| 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiol | This compound | 3-Alkyl-6-(2,3-dichloro-6-fluorophenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govucm.esnih.govthiadiazine | Cyclocondensation |

Introduction of Polyhalogenated Aromatic Scaffolds into Complex Organic Molecules

Halogenated building blocks are indispensable in modern organic synthesis due to their ability to modulate the electronic, steric, and lipophilic properties of molecules. sigmaaldrich.com The 2,3-dichloro-6-fluorophenyl moiety is a valuable pharmacophore, and this compound provides a direct means of incorporating this group into larger, more complex structures. The presence of multiple halogen atoms can significantly influence the biological activity and metabolic stability of a compound. nih.govresearchgate.net

The reactivity of the α-bromoketone allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions beyond the synthesis of five- and six-membered heterocycles. For instance, it can be used in alkylation reactions with various nucleophiles, such as carbanions, amines, and phenols, thereby attaching the 2,3-dichloro-6-fluorophenacyl scaffold to a wide range of molecular frameworks. The resulting ketone can then be further manipulated to generate even greater molecular diversity.

Elaboration of Novel Chemical Scaffolds for Diverse Organic Research

The development of novel chemical scaffolds is a cornerstone of organic and medicinal chemistry research. This compound, through its versatile reactivity, enables the creation of new and unique molecular architectures. The thiazole and triazolothiadiazine derivatives discussed previously are just two examples of the heterocyclic systems accessible from this starting material.

Furthermore, the α-bromoketone functionality can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple precursors in a single step. nih.gov The resulting products, containing the polyhalogenated phenyl ring, can serve as starting points for the exploration of new areas of chemical space. The unique combination of reactive sites in this compound makes it a powerful tool for the elaboration of novel heterocyclic and carbocyclic scaffolds for a wide range of research applications.

Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data found for 2,3-Dichloro-6-fluorophenacyl bromide.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Aromatic Protons

No specific ¹H NMR data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

No specific ¹³C NMR data available.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

No specific ¹⁹F NMR data available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

No specific IR or Raman data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No specific mass spectrometry data available.

X-ray Crystallography for Definitive Solid-State Structural Analysis

No specific X-ray crystallography data available.

Advanced Spectroscopic Techniques for Elucidating Stereochemistry and Conformation

The precise three-dimensional arrangement of atoms and the rotational flexibility of molecules are critical determinants of their chemical reactivity and biological activity. For a compound such as this compound, which possesses a flexible side chain and a substituted aromatic ring, understanding its preferred stereochemistry and conformational landscape is paramount. Advanced spectroscopic techniques, often used in conjunction with computational chemistry, provide the necessary tools for a detailed structural elucidation in both solid and solution states.

The conformation of phenacyl bromides is largely dictated by the torsion angle between the carbonyl group and the phenyl ring, as well as the orientation of the bromomethyl group. The presence of ortho substituents, such as the chlorine and fluorine atoms in this compound, can introduce significant steric hindrance, which may force the carbonyl group out of the plane of the aromatic ring. This rotation influences the electronic conjugation and, consequently, the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR techniques are particularly powerful for elucidating the conformation of molecules in solution. For this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental. These experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å).

A hypothetical NOESY experiment could reveal correlations between the protons of the bromomethyl group (-CH₂Br) and the aromatic proton. The presence and intensity of these cross-peaks would provide direct evidence for the preferred orientation of the side chain relative to the aromatic ring. For instance, a strong NOE between a bromomethyl proton and the aromatic proton at position 4 would suggest a conformation where the side chain is oriented towards that side of the ring.

The choice between NOESY and ROESY is often dependent on the molecular weight of the compound. For small to medium-sized molecules like this compound, ROESY can sometimes provide more reliable results, as the Nuclear Overhauser Effect (NOE) for molecules of this size can be close to zero, making detection difficult.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

| Interacting Protons | Expected NOE/ROE Intensity | Implied Conformation |

|---|---|---|

| -CH₂Br ↔ H-4 | Strong | Side chain oriented towards H-4 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular structure. For a compound like 2'-amino-5'-bromoacetophenone, X-ray analysis has confirmed the conformation that was previously suggested by NMR studies. researchgate.netresearchgate.net

In a potential crystal structure of this compound, one would expect to observe the degree of rotation of the phenacyl group relative to the phenyl ring. The steric strain induced by the ortho-substituents would likely result in a non-planar conformation.

Table 2: Representative Crystallographic Data for a Halogenated Acetophenone (B1666503) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Torsion Angle (C-C-C=O) | 35.4° |

Note: This data is representative and not specific to this compound.

Computational Modeling

In parallel with experimental techniques, computational methods such as Density Functional Theory (DFT) are invaluable for exploring the conformational space of a molecule. A conformational analysis of a similar molecule, 2,4'-dibromoacetophenone, utilized DFT calculations to identify the most stable structure by systematically rotating the torsion angle between the phenyl ring and the carbonyl group. dergipark.org.tr Such calculations can predict the relative energies of different conformers, rotational barriers, and theoretical spectroscopic data that can be compared with experimental results. For this compound, computational modeling could predict the most stable conformation by taking into account the steric and electronic effects of the halogen substituents.

By integrating the through-space proximity information from NOESY/ROESY, the precise solid-state structure from X-ray crystallography, and the energetic landscape from computational modeling, a comprehensive understanding of the stereochemistry and conformational preferences of this compound can be achieved.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. researchgate.netresearcher.lifestackexchange.com By solving the Kohn-Sham equations, DFT finds the lowest energy arrangement of atoms, a process known as geometry optimization. stackexchange.comresearchgate.net This yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional shape. researchgate.net

Below is an illustrative table of what optimized geometric parameters for 2,3-Dichloro-6-fluorophenacyl bromide, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set, might look like.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| C-Br | 1.95 | |

| C-Cl (ortho) | 1.74 | |

| C-F (ortho) | 1.35 | |

| Bond Angle (˚) | O=C-C(ring) | 120.5 |

| C(ring)-C-CH2Br | 118.9 | |

| C-C-Br | 110.2 | |

| Dihedral Angle (˚) | C(ring)-C(ring)-C=O | 15.0 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scite.ainih.gov A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-withdrawing nature of the halogen and carbonyl groups is expected to lower the LUMO energy, making the molecule a good electrophile. researchgate.net The LUMO is likely centered on the carbonyl carbon and the α-carbon bearing the bromine atom, indicating these are the primary sites for nucleophilic attack. The HOMO, conversely, would likely be distributed over the aromatic ring. Calculating the HOMO-LUMO gap provides a quantitative measure of its electrophilicity and susceptibility to reactions like nucleophilic substitution. up.ac.za

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. youtube.comresearchgate.net A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) and vacant (acceptor) orbitals. numberanalytics.com This is particularly useful for understanding hyperconjugation and intramolecular charge transfer. youtube.comnih.gov

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the phenyl ring. More importantly, it can reveal the hyperconjugative interactions that stabilize the molecule, such as the interaction between the lone pairs on the carbonyl oxygen and the antibonding orbital of the adjacent C-C bonds. The analysis also provides "natural charges" on each atom, offering a more chemically meaningful picture of charge distribution than other methods. These charges can highlight the electrophilic nature of the carbonyl carbon and the α-carbon.

Table 3: Hypothetical Natural Charges on Selected Atoms of this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Atom | Natural Charge (e) |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.60 |

| C (alpha-carbon) | -0.10 |

| Br | -0.25 |

| F | -0.30 |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a harmonic vibrational analysis can be performed. The resulting frequencies and intensities help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions (e.g., C=O stretch, C-Br stretch).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be predicted. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for confirming the structure of the synthesized molecule and assigning signals in complex spectra.

Table 4: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes and does not represent experimentally verified data.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | 1715 |

| Aromatic C=C Stretch | 1580 |

| CH₂ Bend | 1420 |

| C-F Stretch | 1250 |

| C-Cl Stretch | 1100 |

| C-Br Stretch | 650 |

Computational Investigation of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can map out entire reaction pathways. uokerbala.edu.iq For this compound, a key reaction is nucleophilic substitution at the α-carbon, displacing the bromide ion. up.ac.zanih.gov Theoretical methods can be used to model this process, for instance, in an Sₙ2 reaction with a nucleophile.

By performing a transition state search, chemists can locate the geometry of the highest energy point along the reaction coordinate—the transition state. acs.org Calculating the energy of this transition state allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net Such studies provide a detailed, step-by-step understanding of the reaction mechanism, including the formation and breaking of bonds, which is fundamental to controlling and optimizing chemical reactions. researchgate.net

Future Research Directions and Perspectives in Synthetic Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of phenacyl bromides often involves the use of elemental bromine, which poses significant environmental and safety concerns. orgsyn.org Future research will likely focus on the development of greener and more sustainable methods for the synthesis of 2,3-Dichloro-6-fluorophenacyl bromide.

Key areas of development include:

Catalytic Bromination: The use of catalysts to activate less hazardous bromine sources, such as N-bromosuccinimide (NBS), can improve the efficiency and selectivity of the bromination of the precursor, 2,3-dichloro-6-fluoroacetophenone. scirp.orgmdpi.com Research into novel catalytic systems, including metal-based and organocatalysts, could lead to milder reaction conditions and higher yields.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. acs.org Developing a continuous flow process for the synthesis of this compound would enable safer handling of hazardous reagents and facilitate large-scale production.

Electrochemical Methods: Electrosynthesis represents a promising sustainable alternative, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical bromination of acetophenones is an area ripe for exploration and could be applied to the synthesis of the target compound.

| Methodology | Reagents/Conditions | Advantages |

| Catalytic Bromination | N-Bromosuccinimide, Catalyst (e.g., acid or metal salt) | Higher selectivity, milder conditions, reduced use of elemental bromine. |

| Flow Chemistry | Continuous reactor, precise control of parameters | Enhanced safety, scalability, improved reproducibility. |

| Electrochemical Synthesis | Electrode materials, supporting electrolyte | Avoids hazardous reagents, potential for high efficiency. |

Exploration of Novel Reactivity Patterns for Expanding Synthetic Scope

This compound is a bifunctional molecule, possessing two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov This dual reactivity is the foundation of its synthetic utility, particularly in the synthesis of heterocyclic compounds. nih.govtandfonline.comsci-hub.ruresearchgate.netresearchgate.net

Future research should aim to uncover and exploit novel reactivity patterns:

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound would provide rapid access to complex and diverse molecular scaffolds in a single step. nih.govtandfonline.comsci-hub.ru This is particularly valuable in the context of drug discovery and materials science.

Domino and Cascade Reactions: Investigating cascade reactions initiated by the reaction of this phenacyl bromide with various nucleophiles could lead to the efficient construction of polycyclic and intricate molecular architectures.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new reaction pathways that are not accessible under thermal conditions. This could involve novel C-C and C-heteroatom bond formations.

| Reaction Type | Potential Applications |

| Multicomponent Reactions | Rapid generation of chemical libraries for drug screening. |

| Domino/Cascade Reactions | Efficient synthesis of complex natural product analogues. |

| Photoredox Catalysis | Access to novel chemical transformations under mild conditions. |

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing role of automation in chemical synthesis allows for the rapid exploration of reaction conditions and the synthesis of large libraries of compounds. sigmaaldrich.comwikipedia.orgucla.edu Integrating this compound into automated synthesis platforms would significantly accelerate the discovery of its applications.

Key aspects of this integration include:

High-Throughput Screening (HTS): Utilizing HTS to rapidly screen the reactivity of this compound with a wide array of nucleophiles and under various catalytic conditions. This would quickly map out its synthetic potential.

Robotic Synthesis Platforms: Employing automated synthesizers to perform multistep syntheses where this compound is a key building block. This would streamline the production of derivatives for biological or material testing.

Machine Learning-Assisted Reaction Optimization: Using machine learning algorithms to predict optimal reaction conditions and outcomes, thereby reducing the experimental effort required to develop new synthetic methods involving this compound.

Design of Analogues with Tunable Reactivity for Specific Chemical Transformations

The electronic and steric properties of the substituents on the phenyl ring of a phenacyl bromide can significantly influence its reactivity. rsc.org A systematic study of analogues of this compound would allow for the fine-tuning of its reactivity for specific applications.

Future research in this area could involve:

Synthesis of a Library of Analogues: Preparing a series of phenacyl bromides with varying substitution patterns on the aromatic ring to systematically study the effect of electronics and sterics on reaction rates and pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of these analogues with their observed reactivity. This would enable the rational design of new reagents with desired properties.

Application-Specific Reagent Design: Based on the understanding gained from the above studies, designing and synthesizing novel phenacyl bromide derivatives tailored for specific and challenging chemical transformations, such as site-selective modifications of complex biomolecules.

By pursuing these future research directions, the scientific community can fully harness the synthetic potential of this compound and its analogues, paving the way for new discoveries in medicinal chemistry, materials science, and fundamental organic synthesis.

常见问题

Q. How can researchers optimize the synthesis of 2,3-Dichloro-6-fluorophenacyl bromide to improve yield and purity?

Methodological Answer:

- Step 1: Use nucleophilic substitution reactions under controlled anhydrous conditions, employing fluorophenol derivatives as precursors .

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometry of brominating agents (e.g., PBr₃ or HBr) .

- Step 3: Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel. Validate purity using NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile bromides .

- Waste Management: Segregate halogenated waste in labeled containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

- Emergency Response: Neutralize spills with sodium bicarbonate and adsorbents like vermiculite. Maintain eyewash stations and emergency showers nearby .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic proton environments (δ 6.5–8.0 ppm) and confirm bromine/fluorine substitution patterns via coupling constants .

- Mass Spectrometry (HRMS): Use electron ionization (EI) to detect molecular ion peaks (M⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR: Validate C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches to confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in alkylation reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate activation energies for SN₂ pathways. Focus on steric effects from chlorine/fluorine substituents .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to assess potential as a covalent inhibitor. Analyze electrostatic potential maps for nucleophilic attack sites .

Q. How should researchers resolve contradictory data in reaction kinetics studies involving this compound?

Methodological Answer:

- Statistical Design: Apply response surface methodology (RSM) to isolate variables (e.g., temperature, solvent polarity) affecting reaction rates .

- Control Experiments: Replicate reactions under inert atmospheres (argon/nitrogen) to rule out oxidation side reactions. Use deuterated solvents (e.g., DMSO-d₆) to track proton exchange interference .

Q. What strategies enhance the stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions: Store in amber vials under nitrogen at –20°C to prevent photodegradation and hydrolysis. Add molecular sieves (3Å) to absorb moisture .

- Stability Assays: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products (e.g., free phenacyl alcohols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。